2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-2-27-14-7-8-16-18(13-14)29-21(23-16)25-11-9-24(10-12-25)20(26)19-22-15-5-3-4-6-17(15)28-19/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSJMCKPFCQIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole core: This can be achieved through various methods such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques.
Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives as starting materials.
Ethoxylation: The ethoxy group is introduced through an alkylation reaction, typically using ethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Chemical Reactions Analysis
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Triazine vs. Benzothiazole Cores: Triazine derivatives (e.g., compound 5 in ) exhibit strong CB2 receptor affinity (Kis < 20 nM) .
- Substituent Effects : The 6-ethoxy group in the target compound mirrors analogs like 4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine , which shows high CB2 binding . Replacing triazine with benzothiazole could modulate receptor interaction dynamics.
- Piperazine Linkers : Piperazine-carbonyl bridges (as in the target) are common in drug design for optimizing pharmacokinetics. For example, Monatepil uses a piperazine-fluorophenyl group for calcium channel blockade .
Yield Trends :
- Triazine-piperazine analogs (e.g., compound 3 in ) achieve ~72% yield , suggesting comparable efficiency for the target compound.
- Introduction of bulky groups (e.g., benzothiazole) may reduce yields due to steric hindrance.
Pharmacological and Physicochemical Properties
- Receptor Affinity : While direct data are lacking, triazine-piperazine analogs show Kis values of 12–50 nM for CB2 receptors . The benzothiazole moiety may shift selectivity toward other targets (e.g., kinase inhibition).
- Metabolic Stability : Benzothiazoles are generally resistant to oxidative metabolism compared to triazines, suggesting longer half-life .
Biological Activity
The compound 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is a complex organic molecule belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, particularly in medicinal chemistry, where they are explored for their potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S₂. The presence of the piperazine ring and ethoxy group enhances its solubility and reactivity in biological systems. The structure can be summarized as follows:
| Component | Structure |
|---|---|
| Benzothiazole | Benzothiazole |
| Piperazine | Piperazine |
| Ethoxy Group | Ethoxy |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : The initial step involves the reaction of piperazine with appropriate carbonyl compounds.
- Benzothiazole Formation : The introduction of the benzothiazole moiety is achieved through cyclization reactions.
- Ethoxy Substitution : The final step includes the introduction of the ethoxy group to enhance solubility.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies evaluating various benzothiazole compounds have demonstrated their ability to inhibit growth in different cancer cell lines, including breast and ovarian cancer cells. The compound this compound has been specifically noted for its selective cytotoxicity against cancer cells while sparing normal cells.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : It interacts with specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound may bind to receptors that regulate cell growth and apoptosis.
Case Studies
Several studies have focused on the biological activity of benzothiazole derivatives:
- Antitumor Activity : A study evaluated a series of substituted benzothiazoles for their in vitro antitumor activity against human cell lines. Compounds showed IC50 values indicating potent activity against ovarian and breast cancer cells .
- Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of benzothiazoles against various bacterial strains. This compound exhibited significant antibacterial activity when tested against Gram-positive and Gram-negative bacteria .
- Neuropharmacological Effects : A pharmacological evaluation indicated that related benzothiazole derivatives have anticonvulsant properties without exhibiting neurotoxicity .
Q & A
What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions .
- Step 2: Piperazine coupling using a carbonyl linker. For example, 1,3-benzothiazole-2-carbonyl chloride reacts with piperazine in anhydrous dioxane with triethylamine (TEA) as a base at 80°C for 8–10 hours .
- Step 3: Final purification via silica gel column chromatography (eluent: ethyl acetate/hexane) to achieve >95% purity .
Key Variables: Elevated temperatures (80–100°C) and anhydrous solvents (THF, dioxane) improve coupling efficiency. Catalysts like CuI accelerate click chemistry in triazole-linked analogs .
How can researchers validate the structural integrity of this compound?
Basic Research Question
Methodological Approach:
- NMR Spectroscopy: Analyze - and -NMR to confirm substituent positions (e.g., ethoxy group at C6, piperazine coupling at C2). Expected shifts: ~δ 1.4 ppm (ethoxy CH), δ 3.5–4.0 ppm (piperazine CH) .
- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion peak (e.g., [M+H] at m/z 439.12 for CHNOS) .
- X-ray Crystallography: Resolve crystal structures to confirm dihedral angles between benzothiazole and piperazine moieties (~6–34° deviations observed in analogs) .
What strategies are recommended for structure-activity relationship (SAR) studies?
Advanced Research Question
Experimental Design:
- Substituent Variation: Replace the ethoxy group (C6) with methoxy, fluoro, or chloro to assess effects on bioactivity .
- Linker Modification: Compare carbonyl vs. sulfonyl or triazole linkers in piperazine derivatives (e.g., analogs in show enhanced receptor binding with naphthalene-carbonyl) .
- Biological Assays: Test against target enzymes (e.g., HIV-1 protease, acetylcholinesterase) using IC measurements. For example, fluorinated benzothiazoles exhibit 10-fold higher antitumor activity than methoxy analogs .
How can contradictory bioactivity data across studies be resolved?
Advanced Research Question
Data Contradiction Analysis:
- Assay Variability: Compare protocols for antimicrobial testing (e.g., broth microdilution vs. disk diffusion). reports MICs of 2–8 µg/mL for bacterial strains, but variations in inoculum size or incubation time may alter results .
- Solubility Effects: Use DMSO concentrations <1% to avoid cytotoxicity artifacts. Ethoxy-substituted benzothiazoles show poor aqueous solubility, requiring co-solvents like PEG-400 .
- Target Specificity: Perform kinase profiling to identify off-target interactions (e.g., benzothiazoles may inhibit both EGFR and PDGFR) .
What computational tools are suitable for predicting the compound’s mechanism of action?
Advanced Research Question
Methodological Recommendations:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like 5-HT receptors. Analogs with naphthalene-carbonyl groups show stronger π-π stacking (binding energy: −9.2 kcal/mol) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the benzothiazole-piperazine complex in lipid bilayers .
- QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .
How can researchers optimize stability under physiological conditions?
Advanced Research Question
Experimental Strategies:
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Ethoxy groups enhance stability at pH 7.4 compared to methoxy .
- Oxidative Resistance: Test against HO (1–5 mM) to evaluate susceptibility to oxidation. Piperazine-linked benzothiazoles degrade faster than azetidine analogs .
- Light Sensitivity: Store solutions in amber vials; UV-Vis spectroscopy can track photodegradation (λ shifts indicate structural changes) .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Methodological Solutions:
- Catalyst Recycling: Use immobilized CuI on silica to reduce heavy metal contamination in click chemistry steps .
- Purification at Scale: Switch from column chromatography to recrystallization (solvent: ethanol/water) for higher throughput .
- Yield Optimization: Pilot reactions in microwave reactors (e.g., 120°C, 30 minutes) to reduce reaction times from 8 hours to <1 hour .
How does the compound’s pharmacokinetic profile compare to related analogs?
Advanced Research Question
Comparative Analysis:
- Metabolic Stability: Incubate with liver microsomes; ethoxy-substituted benzothiazoles show t >2 hours vs. <30 minutes for methoxy derivatives due to reduced CYP3A4 metabolism .
- Plasma Protein Binding: Use equilibrium dialysis; >90% binding observed for analogs with lipophilic substituents (e.g., naphthalene), limiting free drug availability .
- Bioavailability: Perform PK studies in rodents; oral bioavailability ranges from 15% (high first-pass metabolism) to 40% (nanoparticle formulations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
